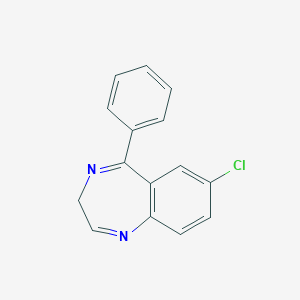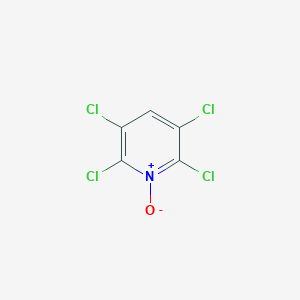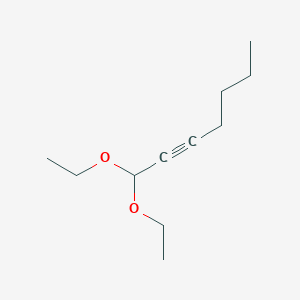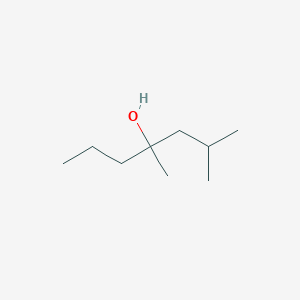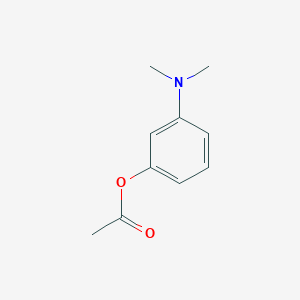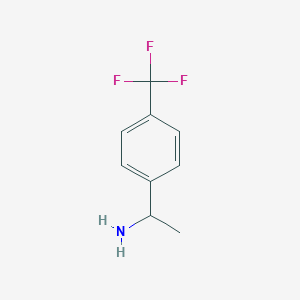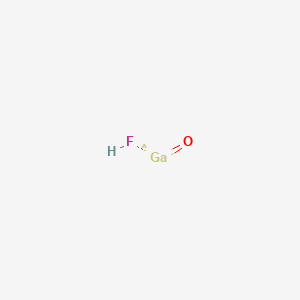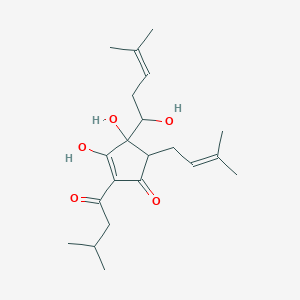
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a naturally occurring compound that belongs to the family of polyketides. It is commonly known as solanapyrone A and is produced by various species of fungi, including Ascochyta rabiei, which is responsible for the disease known as Ascochyta blight in chickpea plants. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of solanapyrone A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that solanapyrone A can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, solanapyrone A has been shown to inhibit the activity of various kinases and phosphatases, which play a role in cell signaling and communication.
Effets Biochimiques Et Physiologiques
Solanapyrone A has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. Studies have also shown that solanapyrone A can inhibit the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using solanapyrone A in lab experiments is that it is a naturally occurring compound that can be easily synthesized using a multi-step process. In addition, solanapyrone A has been shown to exhibit a range of biological activities, making it a potential candidate for the development of new therapeutic agents. However, one limitation of using solanapyrone A in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving solanapyrone A. One area of interest is the development of new therapeutic agents based on the structure and activity of solanapyrone A. Researchers may also investigate the potential use of solanapyrone A in the treatment of various diseases, including cancer and infectious diseases. In addition, further studies may be conducted to elucidate the mechanism of action of solanapyrone A and to identify new targets for its activity.
Méthodes De Synthèse
The synthesis of solanapyrone A can be achieved through a multi-step process involving the use of various chemical reagents and catalysts. The first step involves the condensation of two molecules of acetylacetone to form 2,4-pentanedione. This is followed by a series of reactions involving the addition of various substituents to the cyclopentenone ring, including the introduction of a hydroxyl group, a methyl group, and an enone group. The final step involves the reduction of the enone group to form the cyclopentenol ring, resulting in the formation of solanapyrone A.
Applications De Recherche Scientifique
Solanapyrone A has been found to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. In addition, solanapyrone A has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
16892-01-6 |
|---|---|
Nom du produit |
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
Formule moléculaire |
C21H32O5 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
Clé InChI |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
SMILES canonique |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
Autres numéros CAS |
24149-26-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



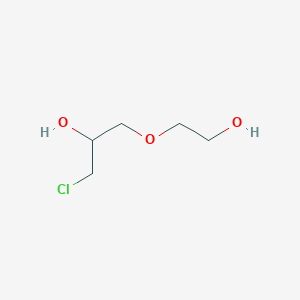
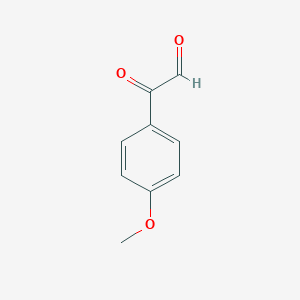
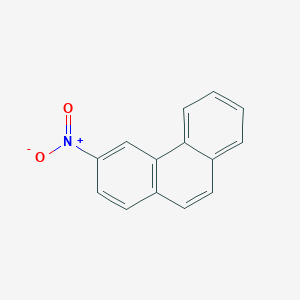
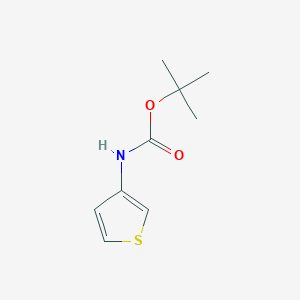
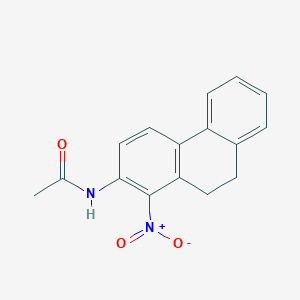
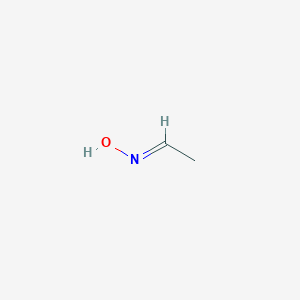
![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
